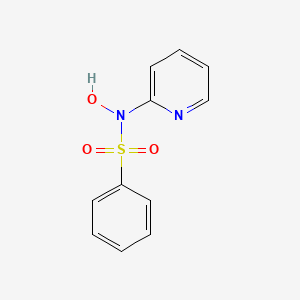

N-Hydroxy-N-(pyridin-2-yl)benzenesulfonamide

Description

N-Hydroxy-N-(pyridin-2-yl)benzenesulfonamide is a sulfonamide derivative featuring a pyridin-2-yl group and a hydroxylamine substituent on the sulfonamide nitrogen. This structure confers unique electronic and steric properties, making it a candidate for diverse applications, including medicinal chemistry and agrochemical research.

Structure

3D Structure

Properties

IUPAC Name |

N-hydroxy-N-pyridin-2-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3S/c14-13(11-8-4-5-9-12-11)17(15,16)10-6-2-1-3-7-10/h1-9,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZYZZIJDGPLSMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N(C2=CC=CC=N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-N-(pyridin-2-yl)benzenesulfonamide typically involves the reaction of pyridine-2-sulfonyl chloride with hydroxylamine . The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve more rigorous purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-N-(pyridin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-oxide derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted pyridine and benzene derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

N-Hydroxy-N-(pyridin-2-yl)benzenesulfonamide exhibits significant antimicrobial properties. Research has shown that it has potent activity against various pathogens, including Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) of 6.25 μg/mL. This makes it a candidate for further development as an antitubercular agent.

Table 1: Antimicrobial Activity Data

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | 6.25 | Mycobacterium tuberculosis |

| 4-Amino-N-(pyridin-2-yl)benzenesulfonamide | 6.25 | Mycobacterium tuberculosis |

| 4-Hydroxy-N-(pyridin-2-yl)benzenesulfonamide | 12.5 | Staphylococcus aureus |

2. Antimalarial Effects

The compound has also shown promise in antimalarial activity, with derivatives exhibiting protective effects against Plasmodium falciparum. This suggests potential therapeutic applications in malaria treatment.

Biological Studies

1. Enzyme Inhibition

The mechanism of action for this compound involves its interaction with specific enzymes, where the sulfonamide group forms hydrogen bonds with amino acid residues in the active sites of enzymes, inhibiting their activity. This interaction is crucial for its biological efficacy.

2. Glucokinase Activation

Recent studies have identified pyridine derivatives, including this compound analogues, as allosteric activators of glucokinase (GK), a key enzyme in glucose metabolism. These compounds have shown promising hypoglycemic activity in vitro and in vivo.

Agricultural Applications

1. Herbicidal Activity

Research indicates that derivatives of this compound can act as effective herbicides. A study demonstrated that certain derivatives exhibited over 90% herbicidal activity against common weeds at low concentrations, indicating their potential use in agricultural settings for crop protection.

Table 2: Herbicidal Activity Data

| Compound | Herbicidal Activity (%) | Concentration (g a.i./ha) |

|---|---|---|

| This compound | >90 | 37.5 |

| Commercial Herbicide (saflufenacil) | 85 | 3.75 |

Case Studies

1. Antitubercular Activity

A study highlighted that modifications to the sulfonamide structure can enhance efficacy against resistant strains of M. tuberculosis, with this compound showing promising results in vitro.

2. Antimalarial Effects

Another investigation reported that this compound's derivatives demonstrated protective effects against sporozoite-induced malaria, indicating potential therapeutic applications for malaria treatment.

Mechanism of Action

The mechanism of action of N-Hydroxy-N-(pyridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as metalloproteases. The compound binds to the active site of the enzyme, inhibiting its activity by chelating the metal ion required for enzymatic function. This inhibition can disrupt various biological pathways, leading to therapeutic effects in disease treatment .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

Key structural differences among analogs include:

- Substituents on the benzene ring : Halogens (Cl, Br, F), methyl, trifluoromethyl, nitro, or hydroxy groups.

- Heterocyclic moieties : Pyridin-2-yl, pyrimidin-2-yl, thiazol-2-yl, or imidazo[1,2-a]pyridin-2-yl.

- Additional functional groups: Amino, diazenyl, or Schiff base linkages.

Table 1: Representative Analogs and Their Properties

Physicochemical Properties

- Solubility : The hydroxyl group in N-Hydroxy-N-(pyridin-2-yl)benzenesulfonamide improves aqueous solubility compared to halogenated analogs (e.g., 4-bromo or 4-chloro derivatives) but reduces membrane permeability .

- Lipophilicity : Halogenated derivatives (e.g., 4-Bromo-N-(pyridin-2-yl)benzenesulfonamide) exhibit higher logP values, favoring blood-brain barrier penetration but increasing toxicity risks .

- Acidity : The hydroxyl group (pKa ~8–9) makes the compound more acidic than methyl or trifluoromethyl-substituted analogs, affecting ionization and binding .

Table 2: Activity Comparison Across Analog Families

Key Findings :

- Anticancer Activity: Diazenyl derivatives (e.g., from ) show IC50 values <1 µM against leukemia cells, outperforming non-diazenyl sulfonamides .

- Herbicidal Activity : Chloro- and bromo-substituted analogs exhibit EC50 values of 0.5–2.0 µg/mL against Amaranthus retroflexus, comparable to commercial herbicides .

- Antimicrobial Activity : Schiff base-Mn(II) complexes (HL2, HL3) demonstrate MIC values of 4–8 µg/mL against S. aureus due to synergistic metal-ligand interactions .

Biological Activity

N-Hydroxy-N-(pyridin-2-yl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment, antimicrobial agents, and metabolic regulation. This article provides a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound can be structurally represented as follows:

- Chemical Formula : CHNOS

- Molecular Weight : 246.27 g/mol

- Functional Groups : Hydroxylamine, pyridine, and sulfonamide.

The presence of these functional groups is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit various enzymes and its interaction with cellular pathways:

- Enzyme Inhibition : The sulfonamide moiety can form hydrogen bonds with amino acid residues in enzyme active sites, which inhibits their function. This is particularly relevant in the context of carbonic anhydrases (CAs), where selective inhibition can lead to anticancer effects .

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, likely due to its ability to disrupt bacterial metabolic processes .

- Antitumor Activity : Studies indicate that derivatives of benzenesulfonamides exhibit antiproliferative effects against various cancer cell lines by inducing apoptosis and inhibiting histone deacetylases (HDACs), which are involved in gene expression regulation .

Anticancer Activity

A significant focus has been on the compound's anticancer properties. For example, research has demonstrated that this compound analogues can induce apoptosis in cancer cell lines such as MDA-MB-231, a breast cancer cell line. The mechanism involves the modulation of gene expression linked to cell proliferation and survival .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4e | MDA-MB-231 | 10.93 | Carbonic anhydrase inhibition |

| 5c | HepG2 | 15.00 | HDAC inhibition |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Notably, some derivatives have shown significant activity against Mycobacterium tuberculosis.

| Compound | Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| 4a | M. tuberculosis | 6.25 | Antitubercular |

| 4b | Staphylococcus aureus | 6.25 | Antibacterial |

Case Studies

- Antidiabetic Potential : A study involving N-pyridin-2-yl benzamide analogues indicated that certain compounds could act as allosteric activators of glucokinase (GK), leading to reduced blood glucose levels in animal models. This suggests a potential application for managing type 2 diabetes .

- Inhibition of HDACs : Research on related compounds showed that they effectively inhibited HDACs, leading to antiproliferative effects in cancer cells. This class of compounds is being explored as potential therapeutics for various cancers .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for N-Hydroxy-N-(pyridin-2-yl)benzenesulfonamide, and how are critical reaction parameters optimized?

- Methodology : Synthesis typically involves multi-step reactions, such as coupling pyridine derivatives with sulfonamide precursors. For example, Suzuki-Miyaura cross-coupling (using Pd catalysts and boronic acids) is effective for constructing heteroaromatic systems under mild conditions . Key parameters include temperature control (e.g., 263–268 K for hypochlorite-mediated sulfonamide formation ), solvent selection (e.g., dichloromethane or DMF ), and stoichiometric ratios of reagents. Purification via column chromatography or recrystallization ensures high yields (>80% in optimized cases ).

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound’s structure?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments, confirming substituent positions (e.g., hydroxy and pyridinyl groups) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₈H₁₈N₂O₂S analogs ).

- X-ray Crystallography : Resolves 3D conformation, hydrogen-bonding networks (e.g., dihedral angles between pyridine and benzene rings ), and torsion angles critical for bioactivity .

Q. What preliminary biological assays are used to screen this compound for activity?

- Methodology :

- Enzyme Inhibition Assays : Measure IC₅₀ values against targets like PI3Kα using fluorescence-based assays (nanomolar ranges reported for thiazolo-pyridine analogs ).

- Cell Viability Assays : Test anticancer activity in cancer cell lines (e.g., MTT assays) .

- Solubility and Stability Tests : Assess pharmacokinetic potential via HPLC under physiological pH .

Advanced Research Questions

Q. How does the hydroxy substituent in this compound modulate bioactivity compared to methyl or halogenated analogs?

- Methodology :

- Structure-Activity Relationship (SAR) Studies : Compare IC₅₀ values of hydroxy-substituted derivatives with methyl/fluoro analogs (e.g., 4-fluoro variants show enhanced kinase inhibition ).

- Hydrogen-Bonding Analysis : Computational tools (e.g., Multiwfn ) map electrostatic potential surfaces to predict interactions with enzyme active sites.

- Crystallographic Data : Hydroxy groups in sulfonamides stabilize protein-ligand complexes via N–H⋯O bonds, as seen in N-benzylpyridine sulfonamide structures .

Q. What computational strategies are used to model this compound’s interaction with biological targets?

- Methodology :

- Molecular Docking : Software like AutoDock Vina predicts binding modes to kinases (e.g., PI3Kα) using crystal structures (PDB IDs) .

- Quantum Chemical Calculations : Multiwfn analyzes electron localization functions (ELF) and bond orders to optimize ligand geometry .

- Molecular Dynamics (MD) Simulations : Assess binding stability in aqueous environments over 100-ns trajectories .

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability) across studies?

- Methodology :

- Assay Standardization : Control variables like cell line origin (e.g., HeLa vs. MCF-7 ), ATP concentrations in kinase assays, and compound purity (>95% by HPLC ).

- Meta-Analysis : Pool data from analogs (e.g., thiazolo-pyridines ) to identify trends masked by experimental noise.

- Crystallographic Validation : Compare ligand-bound vs. unbound enzyme structures to confirm binding site occupancy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.